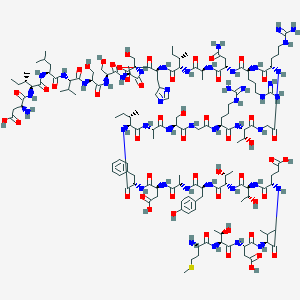
1-Benzyl-4-(2-(N-(4'-(benzylsulfonyl)benzoyl)-N-methylamino)ethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-(2-(N-(4'-(benzylsulfonyl)benzoyl)-N-methylamino)ethyl)piperidine is a chemical compound that belongs to the class of piperidine-based compounds. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-(2-(N-(4'-(benzylsulfonyl)benzoyl)-N-methylamino)ethyl)piperidine involves the inhibition of the dopamine transporter, which leads to an increase in extracellular dopamine levels. This increase in dopamine levels has been shown to have a range of effects on the brain, including increased motivation, reward-seeking behavior, and improved cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Benzyl-4-(2-(N-(4'-(benzylsulfonyl)benzoyl)-N-methylamino)ethyl)piperidine have been extensively studied in animal models. It has been shown to have a range of effects on the brain, including increased dopamine release, increased dopamine receptor activation, and increased synaptic plasticity. It has also been shown to have effects on other neurotransmitter systems, including serotonin and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Benzyl-4-(2-(N-(4'-(benzylsulfonyl)benzoyl)-N-methylamino)ethyl)piperidine in lab experiments include its high affinity for the dopamine transporter, which makes it a useful tool in studying the dopamine system. It is also relatively easy to synthesize, which makes it readily available for use in scientific research. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several future directions for research on 1-Benzyl-4-(2-(N-(4'-(benzylsulfonyl)benzoyl)-N-methylamino)ethyl)piperidine. One area of interest is its potential applications in the treatment of addiction, depression, and other neurological disorders. Another area of interest is its potential as a tool for studying the dopamine system and other neurotransmitter systems. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
Méthodes De Synthèse
The synthesis of 1-Benzyl-4-(2-(N-(4'-(benzylsulfonyl)benzoyl)-N-methylamino)ethyl)piperidine involves multiple steps, including the protection of the amine group, the formation of the amide bond, and the deprotection of the amine group. The synthesis method has been described in detail in several scientific publications, and it involves the use of various reagents and solvents.
Applications De Recherche Scientifique
1-Benzyl-4-(2-(N-(4'-(benzylsulfonyl)benzoyl)-N-methylamino)ethyl)piperidine has been used extensively in scientific research for its potential applications in neuroscience. It has been shown to have a high affinity for the dopamine transporter, which makes it a useful tool in studying the dopamine system. It has also been studied for its potential applications in the treatment of addiction, depression, and other neurological disorders.
Propriétés
Numéro CAS |
113045-24-2 |
|---|---|
Nom du produit |
1-Benzyl-4-(2-(N-(4'-(benzylsulfonyl)benzoyl)-N-methylamino)ethyl)piperidine |
Formule moléculaire |
C29H35ClN2O3S |
Poids moléculaire |
527.1 g/mol |
Nom IUPAC |
N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-benzylsulfonyl-N-methylbenzamide;hydrochloride |
InChI |
InChI=1S/C29H34N2O3S.ClH/c1-30(19-16-24-17-20-31(21-18-24)22-25-8-4-2-5-9-25)29(32)27-12-14-28(15-13-27)35(33,34)23-26-10-6-3-7-11-26;/h2-15,24H,16-23H2,1H3;1H |
Clé InChI |
PGGCKJQZYSSGNI-UHFFFAOYSA-N |
SMILES |
CN(CCC1CCN(CC1)CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)CC4=CC=CC=C4.Cl |
SMILES canonique |
CN(CCC1CCN(CC1)CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)CC4=CC=CC=C4.Cl |
Autres numéros CAS |
113045-24-2 |
Synonymes |
1-benzyl-4-(2-(N-(4'-(benzylsulfonyl)benzoyl)-N-methylamino)ethyl)piperidine 1-benzyl-4-(2-(N-(4'-(benzylsulfonyl)benzoyl)-N-methylamino)ethyl)piperidine, free base BBSBMEP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid](/img/structure/B55978.png)






![2,3-bis[(Z)-octadec-9-enoxy]propyl-trimethylazanium](/img/structure/B56002.png)




